molecular formula C16H18N4O2 B5067457 1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine

1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5067457
M. Wt: 298.34 g/mol
InChI Key: GCWYVKDZTWYBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:

    Nitration of Phenyl Ring: The starting material, phenylpiperazine, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.

    Alkylation with Pyridin-2-ylmethyl Chloride: The nitrated phenylpiperazine is then alkylated using pyridin-2-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include nitric acid for nitration and pyridin-2-ylmethyl chloride for alkylation. The reactions are typically carried out in solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Oxidation: The pyridin-2-ylmethyl group can be oxidized under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone.

Major Products:

    Reduction: 1-(4-aminophenyl)-4-(pyridin-2-ylmethyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridin-2-ylmethyl group.

Scientific Research Applications

1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)piperazine: Lacks the pyridin-2-ylmethyl group, making it less complex.

    4-(Pyridin-2-ylmethyl)piperazine: Lacks the nitrophenyl group, resulting in different chemical properties.

    1-(4-Aminophenyl)-4-(pyridin-2-ylmethyl)piperazine: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both the nitrophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)16-6-4-15(5-7-16)19-11-9-18(10-12-19)13-14-3-1-2-8-17-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWYVKDZTWYBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.